molecular formula C25H22N4O3 B12046280 N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B12046280
M. Wt: 426.5 g/mol
InChI Key: KDZUAGXOVCZZGI-YZSQISJMSA-N
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Description

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenylethoxy group, and a hydroxyphenyl group. Its molecular formula is C27H26N4O4, and it has a molecular weight of 470.533 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 3-hydroxybenzaldehyde and 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide in ethanol under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols .

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c30-21-8-4-7-19(15-21)17-26-29-25(31)24-16-23(27-28-24)20-9-11-22(12-10-20)32-14-13-18-5-2-1-3-6-18/h1-12,15-17,30H,13-14H2,(H,27,28)(H,29,31)/b26-17+

InChI Key

KDZUAGXOVCZZGI-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O

Origin of Product

United States

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